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Compound of Interest

Compound Name: AM-8191 HCl

CAS No.: 1417548-17-4

Cat. No.: B605385

Get Quote

Class: Novel Bacterial Topoisomerase Inhibitor (NBTI)[1]
[2]
Part 1: Executive Summary & Pharmacological
Profile
AM-8191 HCl is a potent, synthetic small molecule belonging to the Novel Bacterial

Topoisomerase Inhibitor (NBTI) class. Unlike traditional fluoroquinolones (FQs) that target the

same enzymes, AM-8191 utilizes a distinct binding mode, rendering it effective against

multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus

(MRSA) and fluoroquinolone-resistant strains.

Developed primarily by Merck Research Laboratories (Singh et al.), AM-8191 represents a

critical evolution in antibacterial scaffold design, featuring a 1,5-naphthyridine left-hand side

(LHS) linked via an oxabicyclooctane moiety to a pyridoxazinone right-hand side (RHS). This

structural innovation allows it to bypass the classic resistance mechanisms (e.g., gyrA

Ser83/Asp87 mutations) that render quinolones ineffective.
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Key Pharmacological Characteristics
Feature Description

Primary Targets
DNA Gyrase (GyrA/GyrB subunits) and

Topoisomerase IV (ParC/ParE subunits).

Binding Site

NBTI Pocket: A distinct region at the dimer

interface of the enzyme-DNA complex, separate

from the Quinolone-Resistance Determining

Region (QRDR).

Mechanism Type

Single-Strand Cleavage Stabilization: Stabilizes

the pre-cleaved or singly-cleaved DNA-enzyme

complex, inhibiting religation and causing

double-strand breaks (DSBs).

Resistance Profile
No Cross-Resistance with fluoroquinolones

(ciprofloxacin, levofloxacin).

Chemical Structure
Oxabicyclooctane-linked 1,5-naphthyridinyl

derivative (HCl salt for solubility).

Part 2: Molecular Mechanism of Action
The "NBTI Pocket" Binding Mode
The efficacy of AM-8191 stems from its ability to exploit a binding pocket that is structurally

distinct from the site targeted by fluoroquinolones.

Enzyme-DNA Complex Trapping: Bacterial DNA Gyrase and Topoisomerase IV are essential

for relaxing DNA supercoils and decatenating daughter chromosomes, respectively. They

function by creating transient double-strand breaks (DSBs) in the DNA, passing a second

DNA segment through the break, and religating the strand.

Fluoroquinolones bind via a water-metal ion bridge to the Serine/Acidic residues in the

QRDR, stabilizing the cleaved complex.

AM-8191 (NBTI) binds to the central axis of the DNA-enzyme complex. The

oxabicyclooctane linker acts as a structural bridge, positioning the naphthyridine and
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pyridoxazinone moieties to interact with both the enzyme subunits (GyrA/ParC) and the

DNA backbone.

Inhibition of Religation: AM-8191 intercalates between the base pairs at the cleavage site or

binds adjacent to it, effectively "locking" the enzyme in a state where the DNA is nicked or

cleaved. This prevents the religation step. The accumulation of these stalled complexes

creates a physical roadblock for the replication fork (DNA polymerase), leading to:

Replication Fork Arrest: The replication machinery collides with the frozen AM-8191-

Gyrase-DNA complex.

Double-Strand Break Formation: The collision converts the transient cleavage into a

permanent, lethal double-strand break.

Cell Death: The accumulation of DSBs triggers the SOS response and ultimately bacterial

cell death.

Structural Basis of Evasion (Overcoming Resistance)
Fluoroquinolone resistance typically arises from point mutations in the GyrA (e.g., S83L, D87N)

or ParC subunits that disrupt the water-metal ion bridge required for FQ binding.

AM-8191 Independence: AM-8191 does not rely on the water-metal ion bridge or the specific

Ser/Asp residues mutated in FQ-resistant strains. Its binding is driven by hydrophobic

interactions and specific hydrogen bonds within the NBTI pocket, allowing it to retain

nanomolar potency against strains with established QRDR mutations.

Part 3: Visualization of Signaling & Mechanism
Diagram 1: NBTI vs. Fluoroquinolone Binding
Mechanism
This diagram contrasts the binding site of AM-8191 against traditional quinolones, highlighting

the lack of cross-resistance.
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Caption: AM-8191 binds to the NBTI pocket, bypassing QRDR mutations that block

fluoroquinolones, leading to replication arrest.

Part 4: Experimental Protocols
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To validate the mechanism of AM-8191, researchers must employ assays that distinguish

between general toxicity and specific topoisomerase inhibition.

Protocol A: DNA Supercoiling Inhibition Assay (Gyrase
Specificity)
Objective: Quantify the

of AM-8191 against DNA Gyrase activity.

Reagents:

Relaxed pBR322 plasmid DNA (0.5 µ g/reaction ).

Recombinant E. coli DNA Gyrase (GyrA/GyrB holoenzyme).

Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA.

AM-8191 HCl (dissolved in DMSO, serial dilutions).

Workflow:

Mix: Combine Assay Buffer, Relaxed DNA, and AM-8191 (variable concentrations) in a 20

µL volume.

Initiate: Add 1 unit of DNA Gyrase.

Incubate: 37°C for 60 minutes.

Terminate: Add 5 µL Stop Buffer (5% SDS, 0.25% Bromophenol Blue, 25% Glycerol).

Analysis: Electrophoresis on 1% agarose gel (TAE buffer) at 50V for 3 hours.

Staining: Ethidium bromide (0.5 µg/mL).

Readout:
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Active Gyrase: Converts relaxed DNA (slow migration) to supercoiled DNA (fast

migration).

Inhibition: Presence of relaxed DNA bands at high AM-8191 concentrations.

Cleavage Complex (Optional): To detect cleavage complexes, treat with Proteinase K

before electrophoresis; linear DNA bands indicate trapped cleavage.

Protocol B: Minimum Inhibitory Concentration (MIC) -
Broth Microdilution
Objective: Determine whole-cell potency against wild-type and resistant strains.

Preparation:

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Inoculum: Adjust bacterial culture (S. aureus or E. coli) to

CFU/mL.

Plate Setup:

Use 96-well polystyrene plates.

Add 50 µL of AM-8191 (2x concentration) in serial dilutions (e.g., 64 µg/mL down to 0.001

µg/mL).

Add 50 µL of bacterial inoculum.

Incubation: 37°C for 18–24 hours (ambient air).

Validation: Include Ciprofloxacin as a control.

Readout: The MIC is the lowest concentration with no visible growth.

Protocol C: Frequency of Resistance (FoR)
Objective: Assess the likelihood of spontaneous resistance generation.
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Inoculum: Prepare a high-density culture (

CFU/mL).

Plating: Plate 100 µL aliquots onto agar containing AM-8191 at 4x and 8x MIC.

Incubation: 48 hours at 37°C.

Calculation: FoR = (Number of colonies) / (Total CFU plated).

Target: NBTIs like AM-8191 typically show FoR

, significantly lower than older quinolones.

Part 5: Comparative Data Analysis
The following table summarizes the potency of AM-8191 compared to standard-of-care

antibiotics, highlighting its utility in resistant phenotypes.

Compound Target
S. aureus (WT)
MIC (µg/mL)

S. aureus
(MRSA/FQ-R)
MIC (µg/mL)

hERG
Inhibition (

)

AM-8191
Gyrase / Topo IV

(NBTI Site)
0.03 - 0.06 0.03 - 0.06

~10-30 µM

(Moderate)*

Ciprofloxacin
Gyrase / Topo IV

(QRDR)
0.25 - 0.5 > 32 (Resistant) > 100 µM

Levofloxacin
Gyrase / Topo IV

(QRDR)
0.25 > 16 (Resistant) > 100 µM

*Note on hERG: While AM-8191 shows potent antibacterial activity, the class (NBTIs) often

faces challenges with hERG potassium channel inhibition (cardiotoxicity risk). AM-8191 was

part of an optimization series (Singh et al.) to balance potency with reduced hERG liability

compared to earlier prototypes.

Part 6: Synthesis & Structural Logic
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Diagram 2: Chemical Logic of AM-8191
This diagram illustrates the functional roles of the AM-8191 chemical scaffold.
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Caption: The oxabicyclooctane linker is the structural key, rigidly positioning the LHS and RHS

for dual-target inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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